![molecular formula C7H7N3O2S B13122785 Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13122785.png)
Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound with the molecular formula C7H7N3O2S . It is part of the pyrazole family, known for its diverse applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole ring system, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the reaction of enaminones with hydrazines in the presence of suitable catalysts . One common method includes the use of iodine as a catalyst in a cascade reaction, which facilitates the formation of the pyrazole ring . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
Methyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.
科学的研究の応用
Methyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of Methyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
- Methyl 5-amino-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate stands out due to its thieno[2,3-c]pyrazole ring system, which imparts unique chemical and biological properties. This structure differentiates it from other pyrazole derivatives, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H7N3O2S |
|---|---|
分子量 |
197.22 g/mol |
IUPAC名 |
methyl 3-amino-2H-thieno[2,3-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C7H7N3O2S/c1-12-7(11)4-2-3-5(8)9-10-6(3)13-4/h2H,1H3,(H3,8,9,10) |
InChIキー |
RYLXWAJUJNSUOJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(NN=C2S1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B13122708.png)
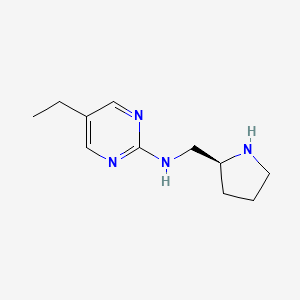
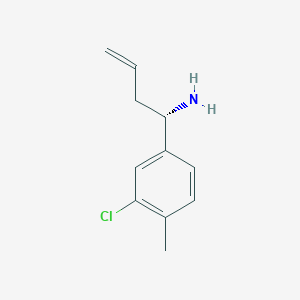


![Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate](/img/structure/B13122725.png)
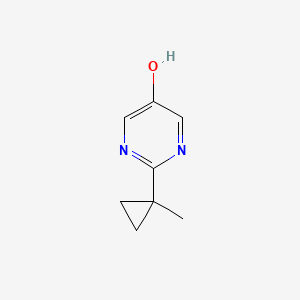
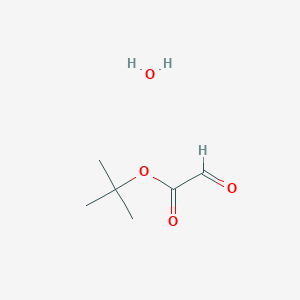
![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)

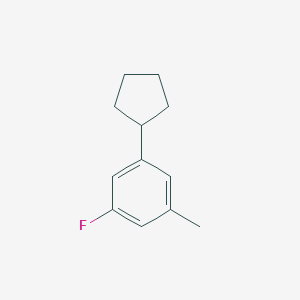
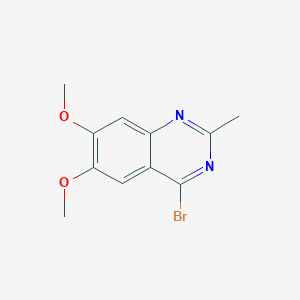
![6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
